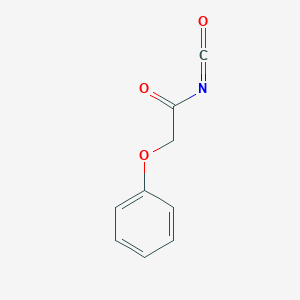
Phenoxyacetyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxyacetyl isocyanate is an organic compound characterized by the presence of both phenoxy and isocyanate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenoxyacetyl isocyanate can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with phosgene in the presence of a base. The reaction proceeds as follows: [ \text{Phenoxyacetic acid} + \text{Phosgene} \rightarrow \text{Phenoxyacetyl chloride} + \text{HCl} ] [ \text{Phenoxyacetyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and health risks associated with phosgene. These methods include the thermal decomposition of carbamates and the use of carbonylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Phenoxyacetyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phenoxyacetic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Water, often catalyzed by tertiary amines.
Alcoholysis: Alcohols, catalyzed by metal salts such as tin or iron.
Aminolysis: Primary or secondary amines, often under mild conditions
Major Products:
Hydrolysis: Phenoxyacetic acid and carbon dioxide.
Alcoholysis: Phenoxyacetyl carbamates.
Aminolysis: Phenoxyacetyl ureas.
Applications De Recherche Scientifique
Phenoxyacetyl isocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with polyols and amines
Mécanisme D'action
The mechanism of action of phenoxyacetyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-NCO) readily reacts with nucleophilic species such as water, alcohols, and amines. This reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, which facilitates nucleophilic attack. The resulting products, such as carbamates and ureas, are formed through the addition-elimination mechanism .
Comparaison Avec Des Composés Similaires
Phenoxyacetyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:
Phenyl Isocyanate: Similar reactivity but differs in the aromatic substituent, leading to different applications in organic synthesis.
Methyl Isocyanate: More volatile and toxic, primarily used in the production of pesticides and polyurethane foams.
Uniqueness: this compound’s uniqueness lies in its phenoxy group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly valuable in the synthesis of specialized organic compounds .
Propriétés
Numéro CAS |
4461-31-8 |
|---|---|
Formule moléculaire |
C9H7NO3 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-phenoxyacetyl isocyanate |
InChI |
InChI=1S/C9H7NO3/c11-7-10-9(12)6-13-8-4-2-1-3-5-8/h1-5H,6H2 |
Clé InChI |
SUPAAWQDMBKXGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


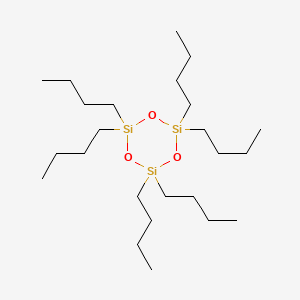


![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)

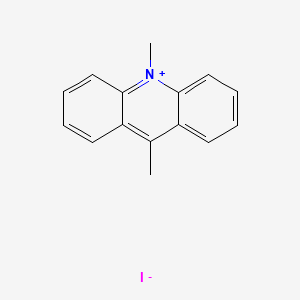
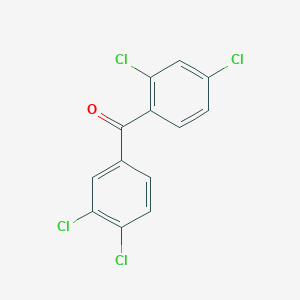

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
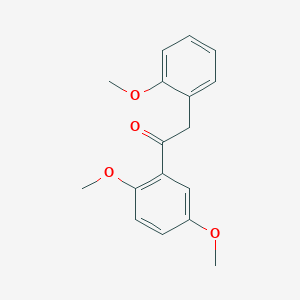
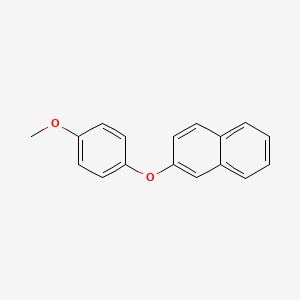
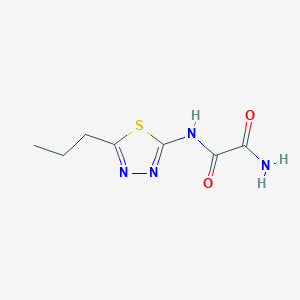
![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
